Amphotericin B: A Deep Dive into its Antifungal Mechanism of Action on Fungal Cell Membranes
Amphotericin B: A Deep Dive into its Antifungal Mechanism of Action on Fungal Cell Membranes
A Technical Guide for Researchers and Drug Development Professionals
Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its enduring efficacy, despite significant host toxicity, is rooted in a unique and multifaceted mechanism of action targeting the fungal cell membrane. This in-depth technical guide synthesizes current understanding of AmB's interaction with fungal membranes, detailing its primary mode of action, secondary effects, and the experimental methodologies used to elucidate these processes.
Core Mechanism: Ergosterol Binding and Ion Channel Formation
The principal antifungal activity of Amphotericin B is predicated on its high affinity for ergosterol, the predominant sterol in fungal cell membranes, a component analogous to cholesterol in mammalian cells.[1] This selective interaction is the foundation of its therapeutic window, albeit a narrow one.
Upon intravenous administration, AmB molecules self-assemble and bind to ergosterol within the fungal cell membrane.[1] This binding event is not a simple one-to-one interaction but rather a cooperative process leading to the formation of transmembrane pores or channels.[1][2][3] The classic "barrel-stave" model posits that multiple AmB molecules arrange in a circular fashion, with their hydrophobic polyene chains oriented towards the lipid acyl chains of the membrane and their hydrophilic polyhydroxyl chains lining the interior of the channel.[2] This creates a hydrophilic pore with a diameter of approximately 0.8 nm, allowing for the passage of water, ions, and small solutes.[4]
Recent studies using solid-state NMR spectroscopy and molecular dynamics simulations have refined this model, suggesting a stable assembly of seven AmB molecules forming an ion-conductive channel.[2] The interaction between AmB and ergosterol is crucial for stabilizing these pore structures. The mycosamine sugar moiety of AmB is thought to play a critical role in the direct binding interaction with ergosterol.[5]
The formation of these pores leads to a rapid and uncontrolled leakage of essential intracellular monovalent ions, particularly potassium (K+), as well as sodium (Na+), hydrogen (H+), and chloride (Cl−) ions.[6][7] This massive ion efflux disrupts the electrochemical gradient across the fungal cell membrane, leading to membrane depolarization, inhibition of essential metabolic processes, and ultimately, fungal cell death.[3][8]
A more recent perspective suggests that AmB's primary fungicidal action might be the extraction of ergosterol from the fungal membrane by forming large, extramembranous aggregates that act like "sponges".[9][10] This ergosterol sequestration would disrupt membrane integrity and function, leading to cell death, with pore formation being a secondary, albeit contributory, mechanism.[11][12][13]
Quantitative Aspects of Amphotericin B Action
The following table summarizes key quantitative data related to the interaction of Amphotericin B with fungal cell membrane components.
| Parameter | Value | Fungal Species/Model System | Reference |
| Binding Affinity (Ka) | |||
| AmB - Ergosterol | 6.9 × 10⁵ M⁻¹ | Model Membranes | [14] |
| AmB - Cholesterol | 5.2 × 10⁴ M⁻¹ | Model Membranes | [14] |
| Minimum Inhibitory Concentration (MIC) | |||
| Candida albicans | 0.03 - 1.0 mcg/mL | In vitro | [3] |
| Aspergillus fumigatus | 0.03 - 1.0 mcg/mL | In vitro | [3] |
| Cryptococcus neoformans | 0.03 - 1.0 mcg/mL | In vitro | [3] |
| Concentration for Apoptosis Induction | 4-8 µg/ml | Candida albicans | [15][16][17] |
| Concentration for Necrosis Induction | > 8 µg/ml | Candida albicans | [15] |
Secondary Mechanisms of Action
Beyond direct membrane permeabilization, Amphotericin B exerts its antifungal effects through additional mechanisms that contribute to fungal cell demise.
Oxidative Damage
There is substantial evidence that AmB induces oxidative stress within fungal cells.[6][7][8] The auto-oxidation of AmB can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components.[7][18] This is supported by findings that the lethal effects of AmB on Candida albicans can be diminished under hypoxic conditions or in the presence of antioxidants like catalase and superoxide dismutase (SOD).[7][18] However, the initial K+ leakage caused by pore formation appears to be independent of this oxidative damage.[7][18] The production of ROS is considered a universal action mechanism of AmB against various pathogenic yeasts and contributes significantly to its fungicidal effect.[19]
Induction of Apoptosis
At sub-lethal concentrations, Amphotericin B can induce a programmed cell death pathway in fungi, exhibiting features characteristic of mammalian apoptosis.[15][16][20] In Candida albicans and Aspergillus fumigatus, treatment with low concentrations of AmB leads to the externalization of phosphatidylserine, DNA fragmentation (detectable by TUNEL assay), and chromatin condensation.[15][16][17][20] This apoptotic response is an active process requiring protein synthesis, as it can be blocked by inhibitors like cycloheximide.[20] At higher concentrations, the mode of cell death shifts towards necrosis.[15][16]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental workflows associated with Amphotericin B's mechanism of action.
Caption: Core mechanisms of Amphotericin B action on the fungal cell membrane.
Caption: Experimental workflow for studying Amphotericin B's mechanism of action.
Detailed Experimental Protocols
The elucidation of Amphotericin B's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Membrane Permeabilization Assay using Liposomes
Objective: To quantify the ability of Amphotericin B to form pores in a model lipid bilayer.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and ergosterol (typically at a 2:1 molar ratio) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with a buffer (e.g., PBS) containing a fluorescent marker, such as calcein, at a self-quenching concentration (e.g., 50 mM).
-
Subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) to form unilamellar vesicles (liposomes).
-
Remove non-encapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Amphotericin B Treatment and Fluorescence Measurement:
-
Add varying concentrations of Amphotericin B (dissolved in a suitable solvent like DMSO) to the liposome suspension.
-
Monitor the fluorescence intensity over time using a spectrofluorometer (excitation wavelength ~495 nm, emission wavelength ~515 nm).
-
The leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence intensity, which is proportional to the degree of membrane permeabilization.
-
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of Amphotericin B to ergosterol-containing membranes.
Methodology:
-
Sensor Chip Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing ergosterol as described above.
-
Immobilize the ergosterol-containing SUVs onto a suitable SPR sensor chip surface (e.g., an L1 sensor chip).
-
-
SPR Analysis:
-
Inject different concentrations of Amphotericin B in a running buffer over the sensor chip surface.
-
Measure the change in the resonance angle (expressed in resonance units, RU) over time, which reflects the binding of AmB to the immobilized liposomes.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of AmB.
-
Fit the resulting sensorgrams (plots of RU versus time) to appropriate binding models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), from which the association constant (Ka) can be calculated (Ka = 1/KD).
-
In Cellulo ROS Detection
Objective: To detect the generation of reactive oxygen species in fungal cells upon treatment with Amphotericin B.
Methodology:
-
Fungal Cell Culture and Treatment:
-
Grow a fungal strain (e.g., Candida albicans) to the mid-logarithmic phase in a suitable liquid medium.
-
Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS).
-
Treat the fungal cells with different concentrations of Amphotericin B for a specified duration.
-
-
Staining and Flow Cytometry:
-
Add a fluorescent probe for ROS detection, such as Dihydrorhodamine 123 (DHR123), to the cell suspension and incubate in the dark. DHR123 is non-fluorescent but is oxidized by ROS to the highly fluorescent rhodamine 123.
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of individual cells, which is indicative of the intracellular ROS levels.
-
Apoptosis Assay by Annexin V and Propidium Iodide Staining
Objective: To differentiate between apoptotic and necrotic fungal cells after Amphotericin B treatment.
Methodology:
-
Protoplast Preparation:
-
Treat fungal cells with cell wall-degrading enzymes (e.g., lyticase or zymolyase) to generate protoplasts. This is necessary because the fungal cell wall can interfere with staining.
-
-
Staining and Analysis:
-
Wash the protoplasts and resuspend them in an annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the protoplast suspension and incubate in the dark.
-
Analyze the stained protoplasts by flow cytometry or fluorescence microscopy.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
This dual staining allows for the identification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
This guide provides a comprehensive overview of the intricate mechanisms by which Amphotericin B targets and disrupts fungal cell membranes. A thorough understanding of these processes is crucial for the rational design of new antifungal agents with improved efficacy and reduced toxicity.
References
- 1. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 2. Amphotericin B assembles into seven-molecule ion channels: An NMR and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amphotericin B Channels in the Bacterial Membrane: Role of Sterol and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis-enabled functional group deletions reveal key underpinnings of amphotericin B ion channel and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphotericin B - Wikipedia [en.wikipedia.org]
- 7. Amphotericin B-induced oxidative damage and killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biochem.wisc.edu [biochem.wisc.edu]
- 11. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. upload.medbullets.com [upload.medbullets.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative and amphotericin B-mediated cell death in the opportunistic pathogen Aspergillus fumigatus is associated with an apoptotic-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
